molecular formula C10H11NO2S B14601259 4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one CAS No. 61190-58-7

4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one

Katalognummer: B14601259
CAS-Nummer: 61190-58-7
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: QKXBPUPENSSWEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an appropriate amine and an acetylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Wirkmechanismus

The mechanism of action of 4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyl group and the tetrahydro-thieno[3,2-b]azepin ring system contribute to its versatility in chemical reactions and its potential as a therapeutic agent .

Eigenschaften

CAS-Nummer

61190-58-7

Molekularformel

C10H11NO2S

Molekulargewicht

209.27 g/mol

IUPAC-Name

4-acetyl-7,8-dihydro-6H-thieno[3,2-b]azepin-5-one

InChI

InChI=1S/C10H11NO2S/c1-7(12)11-8-5-6-14-9(8)3-2-4-10(11)13/h5-6H,2-4H2,1H3

InChI-Schlüssel

QKXBPUPENSSWEG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C(=O)CCCC2=C1C=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.